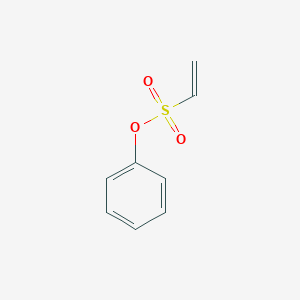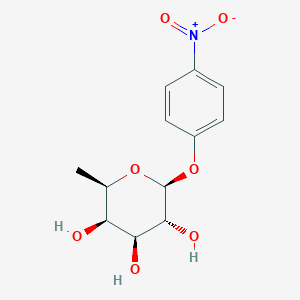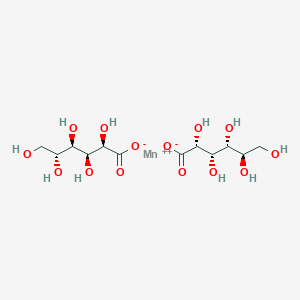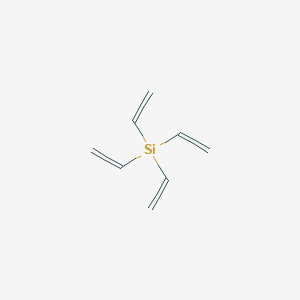
Tripropyl citrate
Übersicht
Beschreibung
Tripropyl citrate, also known as citric acid tripropyl ester, is an organic compound with the molecular formula C15H26O7. It is a colorless to light yellow liquid with a molecular weight of 318.37 g/mol. This compound is a derivative of citric acid, where the hydroxyl groups are esterified with propyl groups. This compound is used in various applications due to its plasticizing properties and compatibility with a wide range of polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tripropyl citrate is synthesized through the esterification of citric acid with propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a macroreticular cation exchange resin, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester while removing water as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. The reaction conditions are optimized to achieve maximum conversion rates and minimize the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Tripropyl citrate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citric acid and propyl alcohol.
Transesterification: This reaction involves the exchange of ester groups with another alcohol, facilitated by an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products
Major Products Formed:
Hydrolysis: Citric acid and propyl alcohol.
Transesterification: New esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Tripropyl citrate has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a plasticizer in the production of polymers and resins.
- Employed in chromatographic techniques for the separation and analysis of compounds .
Biology:
- Utilized in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine:
- Investigated for its potential use in pharmaceutical formulations due to its biocompatibility and low toxicity.
Industry:
- Applied as a plasticizer in the manufacturing of flexible plastics, coatings, and adhesives.
- Used in the production of personal care products, such as cosmetics and lotions, due to its emollient properties .
Wirkmechanismus
The mechanism of action of tripropyl citrate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and workability of the material. This effect is achieved through the interaction of the ester groups with the polymer chains, disrupting their regular arrangement and allowing for greater mobility .
Vergleich Mit ähnlichen Verbindungen
Triethyl citrate: Another ester of citric acid, where the hydroxyl groups are esterified with ethyl groups.
Tributyl citrate: Similar to tripropyl citrate but with butyl groups instead of propyl groups.
Acetyl tributyl citrate: A derivative of tributyl citrate with an additional acetyl group.
Comparison:
Triethyl citrate: Has a lower molecular weight and boiling point compared to this compound, making it more volatile and less suitable for high-temperature applications.
Tributyl citrate: Offers higher plasticizing efficiency due to the longer alkyl chains, but may have higher toxicity concerns.
Acetyl tributyl citrate: Provides enhanced plasticizing properties and stability, making it suitable for a wider range of applications
This compound stands out due to its balanced properties, offering good plasticizing efficiency, low toxicity, and compatibility with various polymers, making it a versatile choice for multiple applications.
Eigenschaften
IUPAC Name |
tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHUFJLMXDXVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166499 | |
| Record name | Tripropyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-21-9 | |
| Record name | Tripropyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)


![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)









